

Pomalidomide-PEG3-C2-NH2 CAS number and molecular weight

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Compound of Interest

Compound Name: Pomalidomide-PEG3-C2-NH2

Cat. No.: B3115335

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Pomalidomide-PEG3-C2-NH2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pomalidomide-PEG3-C2-NH2**, a key building block in the development of targeted protein degraders. This document summarizes its chemical properties, including its various forms and corresponding identifiers, to facilitate its application in research and drug discovery.

Core Compound Identification

Pomalidomide-PEG3-C2-NH2 is a synthetic molecule that incorporates the immunomodulatory drug Pomalidomide, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ligand is connected to a three-unit polyethylene glycol (PEG3) linker that is terminated with a primary amine (-NH2) group. This terminal amine provides a reactive handle for conjugation to other molecules, most notably a ligand for a protein of interest, to create Proteolysis Targeting Chimeras (PROTACs).

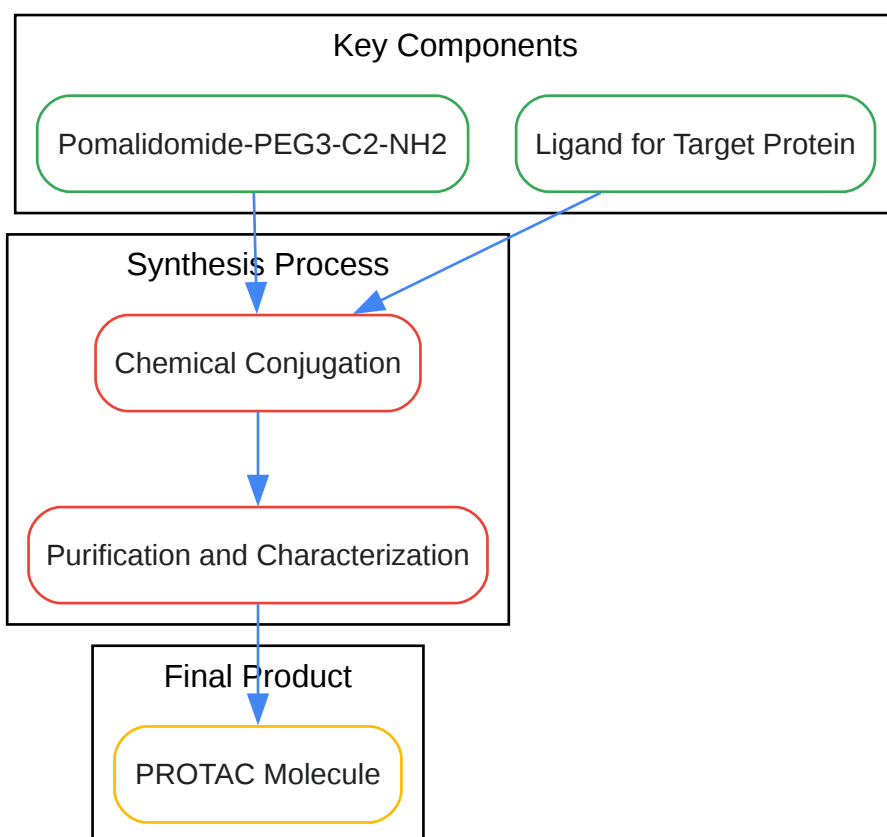
The specific chemical identifiers for **Pomalidomide-PEG3-C2-NH2** can vary depending on its salt form or minor structural modifications. The table below provides a clear summary of the key quantitative data for the most common forms.

Form	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Free Base	2093416-31-8[1]	C21H28N4O7[1][2]	448.47[1]
Hydrochloride Salt	2446474-09-3[3]	C21H29ClN4O7[3]	484.93[3]
TFA Salt	2414913-97-4[4][5]	C23H29F3N4O9[4][5]	562.49[4][5]
Amido-variant	2328070-52-4[6][7]	C22H28N4O8[7]	Not explicitly found

Role in PROTAC Development

The primary application of **Pomalidomide-PEG3-C2-NH2** is in the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

The logical workflow for utilizing **Pomalidomide-PEG3-C2-NH2** in PROTAC synthesis is depicted in the following diagram.





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